molecular formula C14H17N5O3S B2609747 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea CAS No. 2034357-16-7

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2609747
CAS No.: 2034357-16-7
M. Wt: 335.38
InChI Key: RQINRSLQNXFBBO-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable methylating agent, followed by the introduction of the 3-(methylthio)phenyl group. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include steps such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the production of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The triazine ring and the methylthio group could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.

    Phenylurea derivatives: Compounds with similar urea linkages but different aromatic groups.

Uniqueness

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is unique due to the specific combination of the triazine ring, the dimethoxy substituents, and the methylthio phenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-21-13-17-11(18-14(19-13)22-2)8-15-12(20)16-9-5-4-6-10(7-9)23-3/h4-7H,8H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQINRSLQNXFBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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